molecular formula C24H22N2O4 B10905268 methyl 4-({2-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}methyl)benzoate

methyl 4-({2-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}methyl)benzoate

Cat. No.: B10905268
M. Wt: 402.4 g/mol
InChI Key: CLSHVHRYPMVOCP-MFKUBSTISA-N
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Description

Methyl 4-({2-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}methyl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a hydrazone moiety, which is further connected to a phenoxy group. The presence of multiple functional groups, including ester, hydrazone, and aromatic rings, makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({2-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}methyl)benzoate typically involves multiple steps:

  • Formation of the Hydrazone Intermediate

      Starting Materials: 3-methylbenzoyl chloride and hydrazine hydrate.

      Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions to form the hydrazone intermediate.

  • Coupling with Phenoxybenzaldehyde

      Starting Materials: The hydrazone intermediate and 2-formylphenoxybenzaldehyde.

      Reaction Conditions: The coupling reaction is facilitated by an acid catalyst, such as acetic acid, under reflux conditions to form the desired hydrazone product.

  • Esterification

      Starting Materials: The hydrazone product and methyl 4-hydroxybenzoate.

      Reaction Conditions: The esterification reaction is typically carried out using a dehydrating agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

      Conditions: Typically carried out in acidic or basic aqueous solutions.

      Products: Oxidation of the aromatic rings can lead to the formation of carboxylic acids.

  • Reduction

      Reagents: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

      Conditions: Conducted in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

      Products: Reduction of the ester group can yield the corresponding alcohol.

  • Substitution

      Reagents: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN).

      Conditions: Typically performed in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

      Products: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules due to its multiple functional groups.

Biology

    Biological Probes: The hydrazone moiety can be used to develop probes for detecting specific biomolecules in biological systems.

Medicine

    Drug Development:

Industry

    Material Science: The compound’s unique structure can be exploited in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 4-({2-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}methyl)benzoate depends on its application. In biological systems, the hydrazone moiety can interact with specific enzymes or receptors, altering their activity. The ester group can undergo hydrolysis, releasing the active hydrazone compound, which can then exert its effects on molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-({2-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}methyl)benzoate: Similar structure but with a different position of the methyl group on the aromatic ring.

    Ethyl 4-({2-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}methyl)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 4-({2-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}methyl)benzoate is unique due to its specific arrangement of functional groups, which can influence its reactivity and interactions with biological targets. The presence of the hydrazone moiety provides unique opportunities for chemical modifications and applications in various fields.

Properties

Molecular Formula

C24H22N2O4

Molecular Weight

402.4 g/mol

IUPAC Name

methyl 4-[[2-[(E)-[(3-methylbenzoyl)hydrazinylidene]methyl]phenoxy]methyl]benzoate

InChI

InChI=1S/C24H22N2O4/c1-17-6-5-8-20(14-17)23(27)26-25-15-21-7-3-4-9-22(21)30-16-18-10-12-19(13-11-18)24(28)29-2/h3-15H,16H2,1-2H3,(H,26,27)/b25-15+

InChI Key

CLSHVHRYPMVOCP-MFKUBSTISA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)N/N=C/C2=CC=CC=C2OCC3=CC=C(C=C3)C(=O)OC

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NN=CC2=CC=CC=C2OCC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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